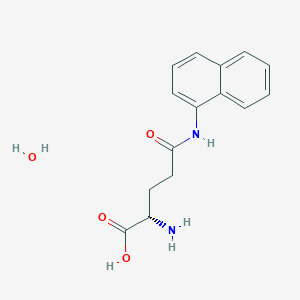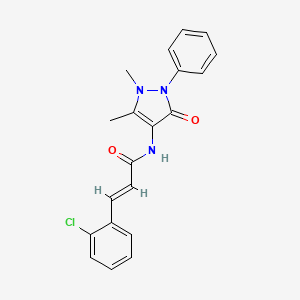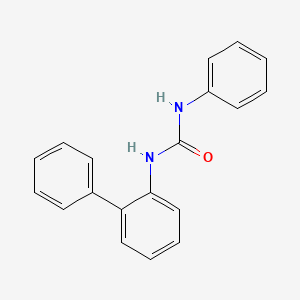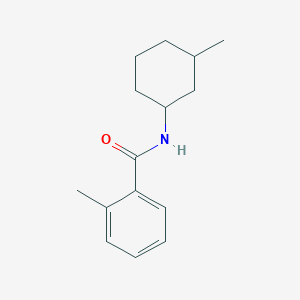
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate is a chemical compound with the molecular formula C15H16N2O3·H2O and a molecular weight of 290.31 g/mol . This compound is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. It is commonly used in biochemical research, particularly in the study of enzyme activities and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Activation of the Carboxyl Group: The gamma-carboxyl group is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).
Coupling with Alpha-Naphthylamine: The activated carboxyl group is then coupled with alpha-naphthylamine to form the desired amide bond.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthylamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide products.
Aplicaciones Científicas De Investigación
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases and other enzymes.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate involves its interaction with specific enzymes or proteins. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a catalytic reaction. This interaction can be studied to understand the enzyme’s specificity, kinetics, and inhibition.
Comparación Con Compuestos Similares
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can be compared with other similar compounds such as:
L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.
L-Alanine beta-naphthylamide: Contains an alanine residue instead of glutamic acid.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): Substituted with a methoxy group on the naphthyl ring.
These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in biochemical research .
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C15H16N2O3.H2O/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13;/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20);1H2/t12-;/m0./s1 |
Clave InChI |
QJIBNSSNADIAKZ-YDALLXLXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N.O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)





![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)

![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)

